molecular formula C12H9GeO3 B14352574 Tri-2-furylgermane

Tri-2-furylgermane

Cat. No.: B14352574
M. Wt: 273.83 g/mol
InChI Key: DNTSJBXWWGJRMX-UHFFFAOYSA-N
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Description

Tri(furan-2-yl)germane is an organogermanium compound where three furan-2-yl groups are bonded to a central germanium atom

Preparation Methods

Synthetic Routes and Reaction Conditions: Tri(furan-2-yl)germane can be synthesized through the reaction of germanium tetrachloride with furan-2-yl lithium or furan-2-yl magnesium bromide. The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction is carried out at low temperatures to control the reactivity of the intermediates.

Industrial Production Methods: While specific industrial production methods for tri(furan-2-yl)germane are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions: Tri(furan-2-yl)germane undergoes various chemical reactions, including:

    Oxidation: The furan rings can be oxidized to form furan-2,5-diones.

    Reduction: The germanium center can be reduced to form germylene derivatives.

    Substitution: The furan groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like alkyl lithium or Grignard reagents are employed.

Major Products Formed:

    Oxidation: Furan-2,5-diones.

    Reduction: Germylene derivatives.

    Substitution: Various substituted furan derivatives.

Scientific Research Applications

Tri(furan-2-yl)germane has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organogermanium compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as semiconductors and catalysts.

Mechanism of Action

The mechanism of action of tri(furan-2-yl)germane involves its interaction with various molecular targets. The furan rings can participate in π-π interactions, while the germanium center can form coordination complexes with other molecules. These interactions can influence the compound’s reactivity and biological activity.

Comparison with Similar Compounds

    Tetra(furan-2-yl)silane: Similar structure but with silicon instead of germanium.

    Tetra(furan-2-yl)germane: Contains four furan-2-yl groups instead of three.

Uniqueness: Tri(furan-2-yl)germane is unique due to the presence of three furan-2-yl groups, which provide a balance between reactivity and stability. This makes it a versatile compound for various applications, distinguishing it from its silicon and tetra-substituted counterparts.

Properties

Molecular Formula

C12H9GeO3

Molecular Weight

273.83 g/mol

InChI

InChI=1S/C12H9GeO3/c1-4-10(14-7-1)13(11-5-2-8-15-11)12-6-3-9-16-12/h1-9H

InChI Key

DNTSJBXWWGJRMX-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)[Ge](C2=CC=CO2)C3=CC=CO3

Origin of Product

United States

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